5,8-Methanoimidazo[1,2-A]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Methanoimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The imidazo[1,2-A]pyridine scaffold is a fused bicyclic system that incorporates both imidazole and pyridine rings, making it a versatile building block for various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Methanoimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with various substrates, such as aldehydes or ketones . . This reaction proceeds under mild conditions and provides a straightforward route to the imidazo[1,2-A]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using readily available starting materials. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Methanoimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or transition metal catalysis.
Substitution: The imidazo[1,2-A]pyridine scaffold can undergo substitution reactions, particularly at the nitrogen and carbon atoms.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or transition metal catalysts are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
5,8-Methanoimidazo[1,2-A]pyridine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 5,8-Methanoimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-A]pyridine: A closely related compound with similar structural features and applications.
Imidazo[1,2-A]pyrimidine: Another fused bicyclic system with applications in medicinal chemistry and material science.
Imidazo[1,2-A]pyrazine: Known for its biological activity and use in drug discovery.
Uniqueness
5,8-Methanoimidazo[1,2-A]pyridine is unique due to its specific structural modifications, which can enhance its chemical reactivity and biological activity compared to other imidazo[1,2-A]pyridine derivatives . These modifications can lead to improved pharmacokinetic properties and increased potency in various applications .
Eigenschaften
CAS-Nummer |
675191-53-4 |
---|---|
Molekularformel |
C8H6N2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
2,5-diazatricyclo[5.2.1.02,6]deca-1(9),3,5,7-tetraene |
InChI |
InChI=1S/C8H6N2/c1-2-7-5-6(1)8-9-3-4-10(7)8/h1-4H,5H2 |
InChI-Schlüssel |
NAFQQFVDGVBGJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=C1N3C2=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.